Methyl 6-methyl-1,3-benzothiazole-2-carboxylate
Description
Methyl 6-methyl-1,3-benzothiazole-2-carboxylate (CAS# 1236115-18-6) is a heterocyclic aromatic compound featuring a benzothiazole core substituted with a methyl group at position 6 and a methyl ester at position 2. Its molecular formula is C₁₀H₉NO₂S, with a molecular weight of 207.25 g/mol . This compound is of interest in medicinal chemistry and materials science due to the benzothiazole moiety’s role in bioactivity and photophysical properties.
Properties
IUPAC Name |
methyl 6-methyl-1,3-benzothiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-6-3-4-7-8(5-6)14-9(11-7)10(12)13-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZWDOQTEJERKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-methyl-1,3-benzothiazole-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of the Compound
This compound belongs to the benzothiazole family, which is known for a variety of biological activities. The molecular formula for this compound is C10H9NO2S, indicating the presence of a methyl group and a carboxylate functional group attached to the benzothiazole ring. The structural characteristics contribute to its interaction with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body:
- Enzyme Inhibition : This compound has been shown to inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism and the detoxification processes in the liver. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
- Cell Signaling Modulation : The compound also influences cell signaling pathways by modulating the activity of various kinases and transcription factors, thereby affecting gene expression and cellular responses .
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer properties:
- Cell Proliferation Inhibition : In vitro studies using human cancer cell lines (e.g., A431 and A549) have shown that this compound can significantly inhibit cell proliferation. The effectiveness was assessed using the MTT assay, which measures cell viability .
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound can induce apoptosis in cancer cells, leading to increased cell death. The compound's ability to disrupt the cell cycle was also noted .
Antimicrobial Activity
The compound has shown promising results against various microbial strains:
- Bacterial Inhibition : Studies indicate that this compound possesses antibacterial properties, making it a candidate for further development as an antimicrobial agent. Its mechanism involves disrupting bacterial cell wall synthesis or function .
Research Findings and Case Studies
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
Scientific Research Applications
Organic Synthesis
Methyl 6-methyl-1,3-benzothiazole-2-carboxylate is utilized as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, making it a valuable intermediate in organic chemistry.
This compound exhibits diverse biological activities:
- Antimicrobial Properties : It has shown effectiveness against various bacterial strains, potentially disrupting microbial cell membranes or inhibiting essential enzymatic functions.
- Anticancer Activity : In vitro studies indicate that it can induce apoptosis in cancer cell lines such as MCF-7 (human breast cancer), with an IC50 value around 25 µM, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects : Research indicates that it may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
Pharmaceutical Development
The compound is being investigated for its potential use as a pharmaceutical intermediate or active ingredient in drug formulations. Its biological properties make it a candidate for further development in therapeutic applications.
Anticancer Study
A study involving human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant decrease in cell viability. This finding supports its potential use as an anticancer agent.
Antimicrobial Evaluation
Research showed that this compound inhibited the growth of various bacterial strains, showcasing its potential as a broad-spectrum antimicrobial agent. The mechanism likely involves disrupting microbial cell membranes or inhibiting critical metabolic enzymes necessary for microbial survival.
Inflammation Model
In animal models of inflammation, this compound exhibited significant anti-inflammatory effects through the modulation of cyclooxygenase (COX) enzymes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues and Substituent Effects
The following table compares key structural features and substituents of methyl 6-methyl-1,3-benzothiazole-2-carboxylate with similar derivatives:
Key Observations:
- Substituent Position: The 6-methyl group in the target compound may enhance lipophilicity compared to polar groups like hydroxyl (6-OH, ) or amino (2-NH₂, ).
Physicochemical Properties
Comparative data on melting points, spectral characteristics, and solubility:
Key Observations:
- Ester Carbonyl : All compounds exhibit strong C=O stretching near 1740 cm⁻¹ in IR spectra.
- Solubility : Polar substituents (e.g., NH₂ in ) improve solubility in alcohols and DMSO, whereas methyl groups enhance hydrophobicity.
Q & A
Q. How do solvent and temperature affect crystallization outcomes for this compound?
- Methodology : Screen solvents (e.g., ethanol, DMSO) using the Oliynyk reagent selection algorithm. Monitor crystal growth via polarized microscopy. Studies on Propyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate suggest low-polarity solvents yield larger, more stable crystals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
